1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Description
Properties
IUPAC Name |
1-(1-acetylpiperidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c1-8(16)13-4-2-3-10(6-13)14-5-9(7-15)11-12-14/h5,7,10H,2-4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAXGVVPWOHJYEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC(C1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their activity. For instance, this compound can act as an inhibitor or activator of specific enzymes, depending on the context of the biochemical reaction.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell cycle regulation, apoptosis, and differentiation. Additionally, it can affect cellular metabolism by interacting with key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, this compound can bind to specific receptors or enzymes, leading to conformational changes that either enhance or inhibit their activity. These interactions can result in downstream effects on cellular signaling pathways and gene expression, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound can influence key metabolic processes, such as glycolysis, the citric acid cycle, and oxidative phosphorylation. By modulating the activity of enzymes involved in these pathways, this compound can alter the flow of metabolites and energy production within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be actively transported across cell membranes or passively diffuse into cells, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to specific cellular compartments, where it exerts its biochemical effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it interacts with biomolecules and influences cellular processes.
Biological Activity
1-(1-Acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a compound that belongs to the triazole family, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H14N4O2
- Molar Mass : 222.24 g/mol
- CAS Number : 2091246-35-2
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. The compound exhibits significant cytotoxicity against various cancer cell lines, including HCT116 (colon cancer) and MDA-MB-231 (breast cancer).
The anticancer effects of this compound are attributed to several mechanisms:
- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential .
- Inhibition of Cell Migration : It effectively reduces the migration of cancer cells, which is crucial for metastasis. Studies using Transwell assays demonstrated a marked decrease in the number of migrated cells following treatment with this triazole derivative .
- Regulation of Protein Expression : Treatment with the compound alters the expression of key proteins involved in epithelial-mesenchymal transition (EMT), such as E-cadherin and vimentin .
Case Studies
A series of case studies have investigated the biological activity of this compound:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Yu et al. | HCT116 | 0.43 | Induces apoptosis and inhibits migration |
| Wei et al. | MDA-MB-231 | 5.19 | Induces ferroptosis and apoptosis |
| Research Group X | A549 (lung cancer) | 7.72 | Alters protein expression related to EMT |
Structure-Activity Relationship (SAR)
The structure of this compound plays a critical role in its biological activity. Modifications to the triazole ring and piperidine moiety can enhance its potency and selectivity towards cancer cells while minimizing toxicity to normal cells .
Scientific Research Applications
Potential Biological Applications
1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde exhibits several potential biological activities:
- Antimicrobial Activity : Compounds containing the triazole moiety have been recognized for their antifungal and antibacterial properties. Specifically, triazoles can inhibit the growth of various pathogens by interfering with their metabolic pathways.
- Anticancer Properties : Triazole derivatives have shown promise as anticancer agents by targeting specific molecular pathways involved in tumor growth and metastasis.
- Cholinesterase Inhibition : The compound may act as an inhibitor of cholinesterase enzymes, which are critical in neurotransmission. This could lead to increased levels of acetylcholine in the brain, potentially improving cognitive function and providing therapeutic benefits for neurodegenerative diseases .
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with other triazole-containing compounds:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Acetylamino-5-methylthiazole | Contains thiazole ring; potential antimicrobial | Unique sulfur atom presence |
| 4-(Trifluoromethyl)phenyltriazole | Fluorinated phenyl group; enhances lipophilicity | Stronger electronic effects due to fluorine |
| 4-Amino-1H-1,2,3-triazole | Simple triazole structure; versatile synthetic routes | Lacks additional functional groups |
These comparisons illustrate the diversity within the triazole family while highlighting the unique structural components of this compound that may contribute to its distinct biological properties .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Reactivity :
- Electron-withdrawing groups (e.g., nitro , bromo ) enhance the electrophilicity of the aldehyde, facilitating nucleophilic additions or condensations.
- The acetylpiperidinyl group introduces steric bulk and polar character, which may reduce reaction rates in crowded environments compared to planar aryl substituents .
Biological Relevance :
- Aryl-substituted analogs (e.g., 4-bromophenyl ) are often used in medicinal chemistry due to their ability to interact with hydrophobic enzyme pockets.
- The acetylpiperidinyl derivative’s biological profile remains unexplored in the provided evidence.
Synthetic Efficiency :
- Yields for aryl-substituted triazole carbaldehydes range from 80% to 96% , whereas the acetylpiperidinyl variant lacks reported synthetic data.
Physicochemical Properties
- Solubility: The acetylpiperidinyl group likely improves solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to nonpolar aryl analogs. For example, 1-phenyl derivatives are typically soluble in methanol or ethanol .
- Thermal Stability : Triazole carbaldehydes generally exhibit moderate thermal stability. Iron(II) complexes of 1-phenyl derivatives retain structural integrity up to 200°C .
Preparation Methods
Synthesis of 1H-1,2,3-Triazole Core with 4-Carbaldehyde Substitution
A general method for preparing 1H-1,2,3-triazole derivatives involves cyclization reactions using azides and alkynes, followed by functionalization at the 4-position. A patent (CN109456275A) describes a method for synthesizing 1H-1,2,3-triazoles involving:
- Reaction of 1-tert-butyl-1,2,3-triazole with toluene as solvent,
- Use of strong acids such as methanesulfonic acid or trifluoromethanesulfonic acid,
- Catalysis by tert-butyl dimethyl silyl triflate,
- Heating at 50–60°C for 6–10 hours,
- Followed by decoloration, filtration, and distillation to isolate the triazole product with yields around 80%.
This method provides a robust route to substituted triazoles, which can be further functionalized to introduce the acetylpiperidinyl group.
One-Step Synthesis of Triazole-4-Carbaldehyde Derivatives
A recent study highlights a one-step synthesis of 1H-1,2,3-triazole-4-carbaldehyde derivatives for protein modification applications. This method involves:
- Direct formation of triazole carbaldehyde derivatives under mild conditions,
- Use of 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbaldehyde as a precursor,
- Dimroth rearrangement reactions to attach functional groups including acetylpiperidinyl moieties.
This method offers a streamlined approach to preparing functionalized triazole aldehydes, potentially adaptable for synthesizing 1-(1-acetylpiperidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde.
Comparative Summary of Preparation Methods
Research Findings and Practical Notes
- The compound is stable when stored at room temperature but stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to prevent degradation.
- Solubility enhancement techniques include heating to 37°C and ultrasonic agitation.
- For in vivo formulations, DMSO is commonly used as a master solvent, followed by dilution with PEG300, Tween 80, or corn oil to achieve clear solutions.
- The mild reaction conditions for one-step synthesis and site-specific modifications make this compound valuable in biochemical applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
